3,3-dimethyl-N-(4-methylbenzyl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide
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Description
3,3-dimethyl-N-(4-methylbenzyl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide is a useful research compound. Its molecular formula is C20H13BrN6O2S and its molecular weight is 481.33. The purity is usually 95%.
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Biological Activity
3,3-Dimethyl-N-(4-methylbenzyl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its indoline core, which is modified with a sulfonamide group and a pyrrolidine derivative. The structural formula can be represented as follows:
This structure contributes to its interactions with various biological targets.
Research indicates that compounds similar to this compound often exhibit their biological effects through the inhibition of specific enzymes and receptors involved in cancer progression and neurodegenerative diseases.
Carbonic Anhydrase Inhibition
One significant mechanism involves the inhibition of carbonic anhydrases (CAs), particularly CA IX and CA XII. These enzymes are often overexpressed in tumor tissues and are associated with poor prognosis in cancer patients. Studies have shown that related indoline derivatives can inhibit these enzymes with Ki values in the nanomolar range, leading to reduced tumor cell proliferation and increased apoptosis in cancer cell lines such as MCF7 (breast cancer) and A431 (skin cancer) .
Anticancer Activity
The compound has demonstrated promising anticancer properties:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 | 12.9 | Inhibition of CA IX; induction of apoptosis |
A431 | 15.5 | Suppression of hypoxia-induced CA IX expression |
U937 | 10.0 | Apoptosis via p53 pathway activation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that lower values correlate with higher potency.
Anticonvulsant Activity
In addition to anticancer effects, related compounds have shown anticonvulsant activity. For instance, modifications at the N-benzyl site have been linked to enhanced efficacy against seizure models .
Case Studies
- Study on MCF7 Cells : A study evaluating the effects of indoline sulfonamides on MCF7 cells revealed that treatment led to increased levels of p53 and caspase-3, indicating activation of apoptotic pathways. The compound's ability to reverse chemoresistance to doxorubicin was also noted, showcasing its potential as an adjunct therapy in resistant cancer cases .
- Neurological Models : In animal models for epilepsy, derivatives similar to this compound demonstrated significant reductions in seizure frequency compared to control groups, supporting its potential use as an anticonvulsant .
Properties
CAS No. |
1112407-38-1 |
---|---|
Molecular Formula |
C20H13BrN6O2S |
Molecular Weight |
481.33 |
IUPAC Name |
6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H13BrN6O2S/c21-13-8-6-12(7-9-13)17-23-16(29-26-17)11-30-20-24-18-15(10-22-25-18)19(28)27(20)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,25) |
InChI Key |
UQTFTLARMJCWNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Br |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.